

Comparative Docking Analysis of Furan-2-Carboxamide Derivatives in Drug Discovery

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Compound of Interest

5-(3-lodophenyl)furan-2carboxamide

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A detailed guide for researchers and drug development professionals on the binding efficiencies and interaction mechanisms of furan-2-carboxamide derivatives with various biological targets. This guide synthesizes data from recent molecular docking studies to provide a comparative overview of their potential as therapeutic agents.

Furan-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including enzyme inhibition, anticancer, and antimicrobial effects.[1][2][3] Molecular docking studies have been instrumental in elucidating the binding modes of these compounds and guiding the design of more potent and selective derivatives. This guide provides a comparative analysis of the docking performance of various furan-2-carboxamide derivatives against several key biological targets, supported by experimental data and detailed methodologies.

Comparative Docking Performance

The binding affinity of furan-2-carboxamide derivatives varies significantly depending on the substitutions on the furan ring and the carboxamide nitrogen, as well as the specific protein target. The following tables summarize the docking scores and inhibitory concentrations from various studies, offering a quantitative comparison of their performance.



Derivative Class	Target Enzyme	Docking Score	IC50 (μg/mL)	Reference
Thiophene/Furan Carboxamides	Urease	-	Compound 1 showed ~9.8-fold more activity than thiourea standard	[4]
Thiophene/Furan Carboxamides	Acetylcholinester ase (AChE)	-	Compound 3: 11.31 ± 0.4	[4]
Thiophene/Furan Carboxamides	Butyrylcholineste rase (BChE)	-	Compound 3: 3.47 ± 0.21 (~4.2-fold more active than galantamine standard)	[4]
Carbohydrazides	LasR (P. aeruginosa)	Excellent Docking Score	Compound 4b showed 58% biofilm inhibition	[5][6]
Furan-2- carboxamide (SH09)	Tubulin (Taxol binding pocket)	Favorable Binding Affinity	4 μM to 8 μM (in different cancer cell lines)	[2][7]
Furan Carboxylate Derivatives	ATP-citrate lyase (ACL)	-	Most potent inhibitor (A1): 4.1μΜ	[8]
2-(furan-2- ylmethylene)hydr azine-1- carbothioamide	SARS-CoV-2 Mpro	-	F8-S43: 10.76 μΜ	[9]
2-(furan-2- yl)quinazolin-4- one	EGFR tyrosine kinase	-	Compound 3a showed 84% inhibitory activity	[10]



Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are summaries of the typical experimental protocols used.

Molecular Docking of Thiophene/Furan Carboxamides against Urease, AChE, and BChE

- Software: The specific docking software used is not explicitly stated in the abstract, but molecular insertion simulations were performed.[11]
- Protein Preparation: The crystal structures of the target enzymes were obtained from the Protein Data Bank.
- Ligand Preparation: The 3D structures of the furan/thiophene-2-carboxamide derivatives were generated and optimized.[4]
- Docking Procedure: Molecular insertion simulations were carried out to investigate the interaction of the compounds with the active sites of the enzymes.[11] The results were used to confirm the experimental findings.[11]

Molecular Docking of Furan-2-Carboxamides against LasR

- Target: The study focused on the LasR protein of Pseudomonas aeruginosa, a key regulator in quorum sensing and biofilm formation.[5][6]
- Binding Mode: Molecular docking suggested that the carbohydrazide derivatives share a similar binding mode to related furanones within the LasR binding site.[5][6]

Molecular Docking of a Furan-2-carboxamide Derivative (SH09) against Tubulin

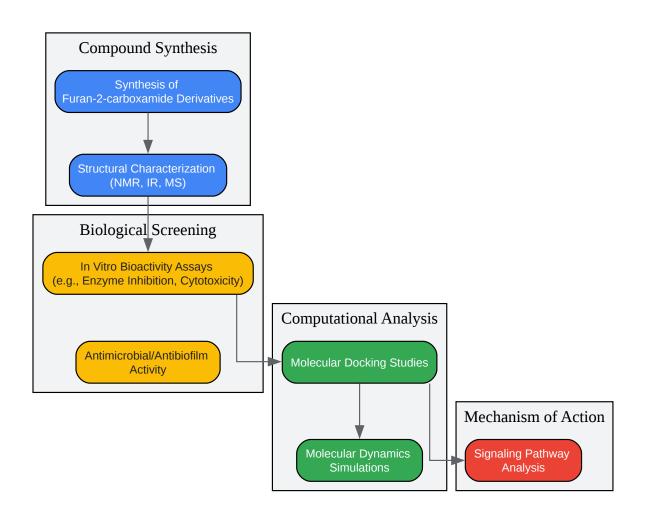
 Target: The docking study investigated the binding of the novel furan-2-carboxamide derivative, SH09, to the Taxol binding pocket of tubulin.[2][7]



 Validation: MM-GBSA calculations were performed to confirm the strong binding energies of SH09 with tubulin proteins.[2][7] This compound was identified as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells.[2][7]

Signaling Pathway and Experimental Workflow

The interaction of furan-2-carboxamide derivatives with their biological targets can trigger specific signaling pathways or are often identified through a structured experimental workflow.



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Caption: A generalized workflow for the discovery and evaluation of furan-2-carboxamide derivatives.



The quorum-sensing pathway in P. aeruginosa, regulated by LasR, is a prime target for antibiofilm agents. Furan-2-carboxamide derivatives have been shown to interfere with this pathway.



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Caption: Inhibition of the LasR quorum-sensing pathway in P. aeruginosa by furan-2-carboxamide derivatives.

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